molecular formula C21H18N6O3S B12170065 methyl 5-benzyl-2-({[4-(1H-tetrazol-1-yl)phenyl]acetyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-benzyl-2-({[4-(1H-tetrazol-1-yl)phenyl]acetyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B12170065
M. Wt: 434.5 g/mol
InChI Key: LXSISAUCAWRWGT-UHFFFAOYSA-N
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Description

Methyl 5-benzyl-2-({[4-(1H-tetrazol-1-yl)phenyl]acetyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a tetrazole moiety, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-benzyl-2-({[4-(1H-tetrazol-1-yl)phenyl]acetyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is the use of click chemistry to introduce the tetrazole ring. The thiazole ring can be synthesized through cyclization reactions involving thioamides and α-haloketones . The final esterification step involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-benzyl-2-({[4-(1H-tetrazol-1-yl)phenyl]acetyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines .

Scientific Research Applications

Methyl 5-benzyl-2-({[4-(1H-tetrazol-1-yl)phenyl]acetyl}amino)-1,3-thiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-benzyl-2-({[4-(1H-tetrazol-1-yl)phenyl]acetyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-benzyl-2-({[4-(1H-tetrazol-1-yl)phenyl]acetyl}amino)-1,3-thiazole-4-carboxylate is unique due to its combination of a thiazole ring, a tetrazole moiety, and a carboxylate ester. This combination imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

Methyl 5-benzyl-2-({[4-(1H-tetrazol-1-yl)phenyl]acetyl}amino)-1,3-thiazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antitumor, antimicrobial, and other relevant biological effects.

Chemical Structure and Properties

Molecular Formula: C21H18N6O3S
Molecular Weight: 434.5 g/mol
IUPAC Name: methyl 5-benzyl-2-[[2-[4-(tetrazol-1-yl)phenyl]acetyl]amino]-1,3-thiazole-4-carboxylate

The compound features a thiazole ring, a tetrazole moiety, and an acetylamino group, which collectively contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Compound Cell Line IC50 (µg/mL)
Methyl 5-benzyl...Jurkat (T-cell leukemia)< 10
Methyl 5-benzyl...A-431 (epidermoid carcinoma)< 15

These findings suggest that the structural features of the thiazole and tetrazole rings are critical for enhancing cytotoxicity against cancer cells .

Antimicrobial Activity

The antimicrobial potential of methyl 5-benzyl derivatives has also been explored. Studies report that similar compounds show efficacy against various bacterial strains:

Microorganism Activity
Bacillus cereusInhibitory
Escherichia coliModerate inhibition
Pseudomonas aeruginosaVariable activity

These compounds demonstrate a broad spectrum of activity, potentially due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis: It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Action: By disrupting cellular processes in bacteria, it can inhibit growth and replication.

Case Study: Antitumor Efficacy

A study conducted on the efficacy of thiazole derivatives demonstrated that the presence of a tetrazole group significantly enhances antitumor activity. The compound was tested against Jurkat and A-431 cell lines, showing IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Case Study: Antimicrobial Properties

In another investigation focusing on antimicrobial properties, methyl 5-benzyl derivatives were evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the structure led to increased potency against resistant strains .

Properties

Molecular Formula

C21H18N6O3S

Molecular Weight

434.5 g/mol

IUPAC Name

methyl 5-benzyl-2-[[2-[4-(tetrazol-1-yl)phenyl]acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H18N6O3S/c1-30-20(29)19-17(11-14-5-3-2-4-6-14)31-21(24-19)23-18(28)12-15-7-9-16(10-8-15)27-13-22-25-26-27/h2-10,13H,11-12H2,1H3,(H,23,24,28)

InChI Key

LXSISAUCAWRWGT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)CC2=CC=C(C=C2)N3C=NN=N3)CC4=CC=CC=C4

Origin of Product

United States

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